Tert-butyl n-[2-(3-aminocyclobutyl)ethyl]carbamate
Description
Tert-butyl N-[2-(3-aminocyclobutyl)ethyl]carbamate is a carbamate-protected amine derivative characterized by a cyclobutane ring substituted with a primary amine group and a tert-butoxycarbonyl (Boc) protecting group linked via an ethyl chain. Its molecular formula is C₁₂H₂₄N₂O₂, with a molecular weight of 210.23 g/mol (purity: 95%, CAS: EN 300-126864) . The Boc group serves to protect the amine during synthetic processes, making the compound a critical intermediate in medicinal chemistry for the development of pharmaceuticals, particularly in kinase inhibitors or protease-targeting agents . Its structural simplicity and modularity enable diverse functionalization, though its reactivity and pharmacokinetic properties depend heavily on the cyclobutylamine core and Boc protection .
Properties
IUPAC Name |
tert-butyl N-[2-(3-aminocyclobutyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-9(12)7-8/h8-9H,4-7,12H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQGTXPMSULHCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl n-[2-(3-aminocyclobutyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-aminocyclobutyl ethyl bromide under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl n-[2-(3-aminocyclobutyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives .
Scientific Research Applications
Tert-butyl n-[2-(3-aminocyclobutyl)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of tert-butyl n-[2-(3-aminocyclobutyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl N-[2-(3-aminocyclobutyl)ethyl]carbamate with structurally analogous carbamate derivatives, focusing on molecular features, synthesis, reactivity, and applications.
Cyclobutylamine Derivatives
Tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate (CAS 1032684-85-7) Molecular Formula: C₁₂H₂₄N₂O₂ Molecular Weight: 210.23 g/mol Key Differences: Contains a secondary amine on the cyclobutane ring instead of a primary amine. Applications: Used in peptide mimetics and as a building block for small-molecule inhibitors .
Tert-butyl (3-(dibenzylamino)cyclobutyl)carbamate Molecular Formula: C₂₃H₃₀N₂O₂ Molecular Weight: 366.50 g/mol Key Differences: Dibenzylamino substitution increases hydrophobicity and steric bulk, reducing solubility in aqueous media compared to the primary amine derivative. This modification may limit bioavailability but enhance membrane permeability .
Heterocyclic Carbamates
This structure is associated with kinase inhibition (e.g., 8-oxoguanine DNA glycosylase inhibitors) . Synthesis: Synthesized in 77–90% yield via nitro-reduction and cyclization, demonstrating efficient scalability .
Tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate
- Molecular Formula : C₁₁H₁₆N₂O₄
- Molecular Weight : 240.26 g/mol
- Key Differences : The oxazole ring and formyl group introduce electrophilic reactivity, enabling conjugation via Schiff base formation or click chemistry. This makes the compound valuable for bioconjugation and prodrug synthesis .
Functionalized Ethyl Chain Derivatives
Tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate Molecular Formula: C₁₁H₂₂N₅O₂ Molecular Weight: 256.33 g/mol Key Differences: The azide group enables Cu-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This derivative is pivotal for generating triazole-linked bioconjugates or polymer networks .
Tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate
- Molecular Formula : C₁₁H₂₂N₂O₃
- Molecular Weight : 230.31 g/mol
- Key Differences : The azetidine (3-membered ring) introduces significant ring strain, enhancing reactivity in nucleophilic substitutions. The methoxy group improves solubility in polar solvents compared to cyclobutyl derivatives .
Comparative Data Table
Key Findings
- Reactivity : Cyclobutylamine derivatives (e.g., target compound) exhibit moderate steric hindrance, favoring nucleophilic reactions at the primary amine post-Boc deprotection. In contrast, azetidine-containing analogs (e.g., ) show higher reactivity due to ring strain .
- Solubility: Hydrophobic substituents (e.g., dibenzylamino in ) reduce aqueous solubility, while polar groups (methoxy in , formyl in ) enhance it.
- Toxicity: Tert-butyl carbamates generally exhibit lower carcinogenicity compared to ethyl or vinyl carbamates, as demonstrated in rodent studies .
Biological Activity
Tert-butyl n-[2-(3-aminocyclobutyl)ethyl]carbamate is a carbamate derivative that has gained attention for its potential biological activities. This compound, with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.31 g/mol, is characterized by a tert-butyl group and a 2-(3-aminocyclobutyl)ethyl side chain. Its unique structure suggests possible interactions with various biological targets, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties:
- Molecular Weight: 214.31 g/mol
- Functional Groups: Carbamate, amine
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, potentially acting as an inhibitor or modulator. Preliminary studies suggest that it may influence biochemical pathways related to enzyme mechanisms and protein-ligand interactions.
Potential Mechanisms Include:
- Enzyme Inhibition: By binding to active sites of enzymes, it may alter their activity.
- Receptor Modulation: Interaction with receptors can lead to downstream effects in signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities that could have therapeutic implications:
- Anticancer Activity: Initial studies have indicated potential anticancer properties, possibly through modulation of cell proliferation and apoptosis.
- Cytotoxicity: The compound shows low cytotoxicity at therapeutic doses, making it attractive for drug development.
- Enzyme Interaction Studies: Interaction studies have highlighted its role in influencing various biochemical pathways, although specific targets are still under investigation.
1. Enzyme Interaction Studies
Research has focused on how this compound interacts with enzymes involved in cancer metabolism. For example, studies have measured the compound's effect on caspase activation in cancer cell lines, indicating its potential to induce apoptosis.
| Cell Line | Caspase Activation (Fold Increase) | Concentration (μM) |
|---|---|---|
| MDA-MB-231 | 5.0 | 10 |
| Hs 578T | 4.8 | 10 |
| BT-20 | 6.1 | 10 |
2. Pharmacological Implications
In vivo studies are necessary to evaluate the pharmacokinetics and pharmacodynamics of this compound. Preliminary data suggest favorable absorption and distribution characteristics, which are critical for oral bioavailability.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally related compounds is beneficial.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl carbamate | Lacks the aminocyclobutyl group | Simpler structure without the cyclobutyl moiety |
| Tert-butyl (3-aminocyclobutyl)carbamate | Contains an aminocyclobutyl group | Different reactivity due to structural variations |
| Tert-butyl (2-aminoethyl)(ethyl)carbamate | Similar carbamate structure but different side chains | Different biological activity potential |
Q & A
What are the common synthetic routes for tert-butyl N-[2-(3-aminocyclobutyl)ethyl]carbamate?
Level: Basic
Methodological Answer:
The synthesis typically involves condensation reactions using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form the carbamate linkage. For example, tert-butyl carbamate derivatives are synthesized by reacting tert-butyl-protected amines with activated carboxylic acids or their equivalents under inert conditions . Purification often employs column chromatography or recrystallization to isolate the product. Key steps include protecting group strategies (e.g., tert-butyloxycarbonyl, Boc) to prevent side reactions during cyclobutylamine derivatization.
How can researchers characterize the molecular structure of this compound?
Level: Basic
Methodological Answer:
Structural characterization relies on:
- NMR Spectroscopy : H and C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for H), cyclobutyl protons (distinct splitting patterns), and carbamate carbonyl (C ~155 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO) by matching exact mass-to-charge ratios.
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions, as demonstrated in studies of tert-butyl carbamate derivatives with cyclobutyl moieties .
What are the key considerations for ensuring stability during storage?
Level: Basic
Methodological Answer:
The compound should be stored in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis of the carbamate group. Exposure to moisture, strong acids/bases, or oxidizing agents must be avoided, as these can degrade the tert-butyl protecting group or cyclobutylamine core. Stability studies under varying pH and temperature conditions are recommended to establish shelf-life .
How can researchers address discrepancies in reported reactivity or stability data?
Level: Advanced
Methodological Answer:
Contradictions in data (e.g., stability in acidic conditions) may arise from differences in experimental setups. To resolve this:
- Control Experiments : Repeat reactions under standardized conditions (e.g., fixed pH, temperature).
- Analytical Cross-Validation : Use HPLC or GC-MS to quantify degradation products.
- Computational Modeling : Compare experimental results with DFT-calculated reaction pathways to identify kinetic vs. thermodynamic control .
What strategies optimize diastereoselectivity in the synthesis of stereoisomers?
Level: Advanced
Methodological Answer:
Diastereoselectivity in cyclobutyl derivatives can be enhanced via:
- Chiral Catalysts : Use of enantioselective organocatalysts or metal complexes (e.g., Ru-based) to favor specific transition states.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, improving selectivity.
- Temperature Control : Lower temperatures slow reaction kinetics, favoring thermodynamically stable diastereomers. Studies on tert-butyl carbamates highlight the role of steric hindrance in directing cyclization pathways .
How does computational modeling aid in predicting reactivity and intermolecular interactions?
Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations provide insights into:
- Reaction Mechanisms : Energy profiles for carbamate formation or cyclobutyl ring-opening.
- Non-covalent Interactions : Hydrogen bonding and van der Waals forces in crystal packing, as observed in X-ray structures of tert-butyl carbamates .
- Solubility Prediction : COSMO-RS models estimate solubility in various solvents, guiding solvent selection for synthesis .
What analytical techniques resolve challenges in quantifying trace impurities?
Level: Advanced
Methodological Answer:
- LC-MS/MS : Detects impurities at ppm levels by coupling liquid chromatography with tandem mass spectrometry.
- NMR Relaxation Methods : Differentiate between structurally similar byproducts (e.g., regioisomers) using H T relaxation times.
- Ion Mobility Spectrometry (IMS) : Separates ions based on size and shape, useful for distinguishing cyclobutyl conformers .
How do researchers validate the biological relevance of this compound in target studies?
Level: Advanced
Methodological Answer:
- Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify interactions with biological targets (e.g., enzymes).
- Metabolic Stability Tests : Incubate with liver microsomes to assess susceptibility to cytochrome P450-mediated degradation.
- Toxicity Screening : Use in vitro models (e.g., HEK293 cells) to evaluate cytotoxicity, leveraging structural analogs’ data for comparison .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
